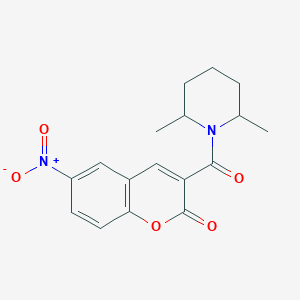

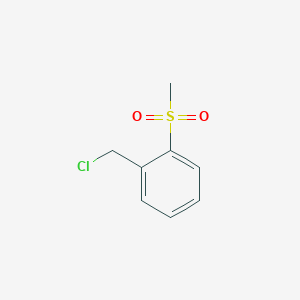

3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

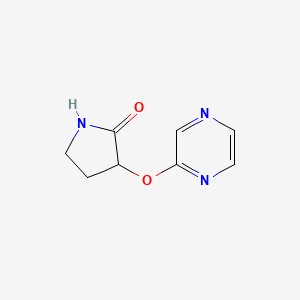

The compound “3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one” is an organic compound that contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains a chromen-2-one group, which is a type of heterocyclic compound that often exhibits biological activity.

Applications De Recherche Scientifique

Temperature-Dependent Phosphorescence

Studies on the temperature dependence of the phosphorescence lifetime of nitrobenzopyrans, which are closely related to "3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitro-2H-chromen-2-one", have revealed insights into the role of the lowest triplet state in the reaction of pyran ring opening. These studies suggest that the main non-radiative deactivation channel for the T1 state is a spin-allowed process with an activation barrier, indicating a specific pathway for photochemical reactions in such compounds (Monti et al., 1986).

Novel Synthesis Approaches

Research into novel synthesis methods for substituted chromen-4-ones via multi-component reactions demonstrates the versatility of nitrochromenes and their derivatives in creating biologically relevant structures. These methods involve sequential reactions including Michael addition and nucleophilic addition, showcasing the potential for synthesizing complex molecules from simple precursors (Zhou et al., 2013).

Antioxidant and Antimicrobial Agents

Some derivatives of "this compound" have been investigated for their antioxidant and antimicrobial activities. The synthesis of these compounds involves reacting chromen precursors with various electrophiles and nucleophiles, leading to structures with potential therapeutic applications. Preliminary structure-activity relationships illustrate the essential structural requirements for their biological activities (Rashdan et al., 2017).

Photosensitive Materials

The development of photosensitive materials based on polyimide precursors that utilize amine photogenerators showcases an application in materials science. These compounds exhibit significant potential in the field of photolithography and the development of advanced materials with controllable properties upon exposure to light (Mochizuki et al., 1995).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds using chromene derivatives as key precursors highlights their importance in organic chemistry. These studies explore the reactivity of such compounds in forming complex structures with potential pharmacological activities. The ability to synthesize diverse heterocyclic frameworks from chromene derivatives underlines their utility in medicinal chemistry and drug discovery (Gupta et al., 2015).

Propriétés

IUPAC Name |

3-(2,6-dimethylpiperidine-1-carbonyl)-6-nitrochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-10-4-3-5-11(2)18(10)16(20)14-9-12-8-13(19(22)23)6-7-15(12)24-17(14)21/h6-11H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQKJJZUBUINHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid](/img/structure/B2987925.png)

![6-[2-(2,6-dimethylmorpholino)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2987931.png)

![(E)-3-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2987933.png)

![4-Phenyl-2-(3-pyridinyl)-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2987941.png)

![2-[3-(4-Chlorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2987945.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2987946.png)